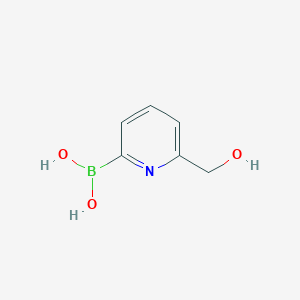

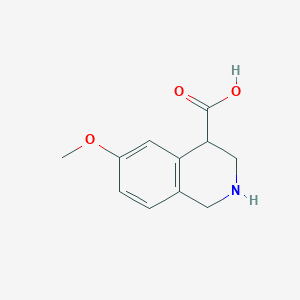

(6-(Hydroxymethyl)pyridin-2-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridine-based boronic acid derivatives, such as (6-(Hydroxymethyl)pyridin-2-yl)boronic acid, can be achieved through various strategies. One efficient approach involves a diboration/6π-electrocyclization strategy, delivering a range of functionalized heterocycles from readily available starting materials (Mora‐Radó et al., 2016). Another method includes the regioselective palladium-catalyzed Suzuki–Miyaura borylation reactions for preparing active pharmaceutical ingredients (Sanghavi et al., 2022).

Molecular Structure Analysis

The molecular structures of boronic acid derivatives, including (6-(Hydroxymethyl)pyridin-2-yl)boronic acid, can be analyzed using X-ray diffraction. This method provides insights into the crystal structure and intermolecular interactions that characterize these compounds. Studies on similar boron compounds have revealed the importance of pi-pi and hydrogen-bonding interactions in determining molecular packing and stability (Zhang et al., 2006).

Chemical Reactions and Properties

Boronic acids are versatile in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura reaction. They react with various halides or pseudohalides under catalytic conditions to form carbon-carbon bonds, enabling the synthesis of complex organic molecules. The palladium-catalyzed Suzuki–Miyaura borylation is a prominent example of utilizing boronic acids for the synthesis of biologically active compounds and pharmaceuticals (Sanghavi et al., 2022).

Physical Properties Analysis

Boronic acids generally exhibit good thermal stability and are capable of forming bright luminescent materials when complexed with appropriate ligands. Phenol-pyridine boron complexes, for instance, display bright blue luminescence in solution and the solid state, which can be attributed to the boron compound's molecular structure and its intermolecular interactions (Zhang et al., 2006).

Chemical Properties Analysis

The reactivity of boronic acids, including (6-(Hydroxymethyl)pyridin-2-yl)boronic acid, is marked by their ability to undergo transmetalation reactions with palladium or nickel catalysts, facilitating the formation of C-C bonds in Suzuki-Miyaura reactions. This property is fundamental to their widespread use in the synthesis of various organic molecules, pharmaceuticals, and materials (Hall, 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

Boronic acids, including derivatives similar to "(6-(Hydroxymethyl)pyridin-2-yl)boronic acid", are pivotal in the pharmaceutical industry for active pharmaceutical ingredient (API)-based synthesis. The palladium-catalyzed Suzuki–Miyaura borylation reaction is a primary method for preparing various active agents, demonstrating the utility of boronic acids in forming complex organic molecules with potential anti-cancer and anti-TB properties (Sanghavi et al., 2022). Additionally, boronic acid derivatives have been used in metal–ligand cooperation by dearomatized ruthenium pincer complexes, showcasing their role in advancing chemical catalysis and potentially enabling new synthetic applications (Anaby et al., 2014).

Material Science and Molecular Recognition

Boronic acids are also integral in designing materials for molecular recognition and sensing applications. For instance, a new class of carbohydrate-binding boronic acids was developed to complex model glycopyranosides under physiologically relevant conditions, highlighting their potential in designing receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006). Moreover, boronic acid catalysis (BAC) reveals their ability to activate hydroxy functional groups under mild conditions, promoting efficient transformations into useful products, which is a significant advancement in organic synthesis and material science (Hall, 2019).

Luminescent Materials and Environmental Sensing

The synthesis and luminescent properties of phenol-pyridyl boron complexes demonstrate the utility of boronic acid derivatives in creating materials with potential applications in electronics and sensing technologies. These complexes exhibit bright blue luminescence in solution and the solid state, enabling the fabrication of electroluminescent devices (Zhang et al., 2006).

Nanomaterials for Drug Delivery

Boronic acids are explored for their incorporation in polymeric particles for targeted drug delivery, acting as stimuli-responsive functional groups and targeting ligands. Their unique chemical properties, such as forming reversible covalent bonds with diols and polyhydroxy motifs, make them valuable in biomedical applications, including the treatment of cancer and diabetes (Stubelius et al., 2019).

Wirkmechanismus

Target of Action

The primary target of (6-(Hydroxymethyl)pyridin-2-yl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound, with a halide or pseudo-halide, catalyzed by a palladium(0) complex .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound transfers the organic group from boron to palladium . This is a key step in the SM cross-coupling reaction, which results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway affected by (6-(Hydroxymethyl)pyridin-2-yl)boronic acid . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Pharmacokinetics

It’s known that the stability of boronic esters, like our compound, can be influenced by factors such as ph . The susceptibility to hydrolysis of these compounds can be considerably accelerated at physiological pH , which could impact their bioavailability.

Result of Action

The result of the action of (6-(Hydroxymethyl)pyridin-2-yl)boronic acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds with diverse structures and properties .

Action Environment

The action of (6-(Hydroxymethyl)pyridin-2-yl)boronic acid can be influenced by environmental factors such as pH . As mentioned earlier, the susceptibility to hydrolysis of boronic esters can be considerably accelerated at physiological pH . Therefore, the pH of the reaction environment can significantly influence the compound’s action, efficacy, and stability.

Zukünftige Richtungen

The future directions for “(6-(Hydroxymethyl)pyridin-2-yl)boronic acid” could involve further exploration of its potential uses in organic synthesis, particularly in reactions like the Suzuki–Miyaura coupling . Additionally, the development of more efficient synthesis methods for pyridinylboronic acids and esters could also be a focus of future research .

Eigenschaften

IUPAC Name |

[6-(hydroxymethyl)pyridin-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-3,9-11H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGHHPVWINHRMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)CO)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590554 |

Source

|

| Record name | [6-(Hydroxymethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(Hydroxymethyl)pyridin-2-yl)boronic acid | |

CAS RN |

1207749-62-9 |

Source

|

| Record name | [6-(Hydroxymethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid](/img/structure/B60181.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)